molecular formula C10H10FN3O B1470010 [5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]methanol CAS No. 1126635-60-6

[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]methanol

Cat. No.: B1470010
CAS No.: 1126635-60-6
M. Wt: 207.2 g/mol
InChI Key: CRJCOEFQLBEIHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]methanol is a useful research compound. Its molecular formula is C10H10FN3O and its molecular weight is 207.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound [5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]methanol (CAS Number: 1126635-60-6) is a member of the triazole family, known for its diverse biological activities. This article explores its synthesis, structural characteristics, and biological activities, particularly focusing on its antimicrobial, antifungal, and antioxidant properties.

The chemical formula for this compound is C₁₀H₁₀FN₃O, with a molecular weight of 207.21 g/mol. The compound features a triazole ring which is significant in medicinal chemistry due to its ability to interact with various biological targets.

PropertyValue
Chemical FormulaC₁₀H₁₀FN₃O
Molecular Weight207.21 g/mol
IUPAC Name[5-(4-fluorophenyl)-4-methyl-1,2,4-triazol-3-yl]methanol
AppearancePowder
Storage TemperatureRoom Temperature

Synthesis

The synthesis of this compound typically involves the reaction of 4-fluorobenzaldehyde with methyl hydrazine and subsequent treatment with formaldehyde. This method has been optimized to yield high purity and yield rates.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of triazole derivatives. For instance, compounds similar to this compound exhibit significant activity against various bacterial strains. A study demonstrated that derivatives of triazoles showed Minimum Inhibitory Concentration (MIC) values as low as 0.125 mg/mL against Staphylococcus aureus and Escherichia coli .

Antifungal Activity

Triazole compounds are particularly noted for their antifungal properties. The compound has shown effectiveness against several fungal pathogens including Candida albicans. In vitro assays have reported IC50 values indicating strong antifungal activity comparable to established antifungal agents like fluconazole .

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using DPPH and ABTS assays. The compound demonstrated significant free radical scavenging activity with an IC50 value of approximately 0.397 μM, highlighting its potential as an antioxidant agent .

Case Studies

  • Antimicrobial Efficacy : A comparative study on triazole derivatives revealed that this compound exhibited a higher binding affinity towards bacterial enzymes compared to other derivatives. This suggests a mechanism where the compound may inhibit bacterial growth by interfering with enzyme function .
  • Fungal Inhibition : In a clinical setting, derivatives similar to this compound were tested against resistant strains of Candida, showing promising results in reducing fungal load in vitro and in vivo models .
  • Antioxidant Studies : The antioxidant properties were assessed through various biochemical assays which confirmed the ability of the compound to reduce oxidative stress markers in cellular models .

Properties

IUPAC Name

[5-(4-fluorophenyl)-4-methyl-1,2,4-triazol-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN3O/c1-14-9(6-15)12-13-10(14)7-2-4-8(11)5-3-7/h2-5,15H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRJCOEFQLBEIHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1C2=CC=C(C=C2)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]methanol
Reactant of Route 2
[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]methanol
Reactant of Route 3
Reactant of Route 3
[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]methanol
Reactant of Route 4
Reactant of Route 4
[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]methanol
Reactant of Route 5
[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]methanol
Reactant of Route 6
[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.